molecular formula C12H14N2O2 B12963242 3-(tert-Butyl)-1H-indazole-5-carboxylic acid

3-(tert-Butyl)-1H-indazole-5-carboxylic acid

Cat. No.: B12963242
M. Wt: 218.25 g/mol
InChI Key: OWWGXDVTNIMTHU-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1H-indazole-5-carboxylic acid is an organic compound that belongs to the indazole family. Indazoles are bicyclic heterocycles containing a five-membered pyrazole ring fused to a benzene ring. The tert-butyl group attached to the indazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-1H-indazole-5-carboxylic acid typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of hydrazones with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the indazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

3-(tert-Butyl)-1H-indazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-1H-indazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    3-(tert-Butyl)-1H-indazole-5-methanol: Contains a hydroxyl group instead of a carboxylic acid group.

    3-(tert-Butyl)-1H-indazole-5-nitrile: Features a nitrile group in place of the carboxylic acid group.

Uniqueness

3-(tert-Butyl)-1H-indazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and makes it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-tert-butyl-2H-indazole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)10-8-6-7(11(15)16)4-5-9(8)13-14-10/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

OWWGXDVTNIMTHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C=C(C=CC2=NN1)C(=O)O

Origin of Product

United States

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